![molecular formula C30H42N2O8 B10752594 [(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
マックベシンは、アンサマイシン系の抗生物質に属する化学化合物です。抗腫瘍作用で知られており、マックベシン I およびマックベシン II と呼ばれています。 これらの化合物は、最初に放線菌から単離されました 。 マックベシンは、グラム陽性菌、真菌、および原虫の根絶に効果を示しています .
準備方法
マックベシンは、Actinosynnema pretiosum subsp. pretiosum ATCC 31280 から生産されます。生産には、細菌を ISP2 寒天培地上で 28°C で 48 時間培養して芝生状にする必要があります。次に、培養物を種培地に移植し、28°C で 48 時間振盪しながら培養します。次に、生産培地を撹拌式バイオリアクターで温度、空気流、pH などの条件を制御しながら発酵させます。 発酵液を酢酸エチルで抽出し、得られた抽出物をクロマトグラフィーと結晶化で精製します .
化学反応の分析
マックベシンは、酸化と還元を含むさまざまな化学反応を起こします。 2 つの変異体であるマックベシン I とマックベシン II は、それぞれ酸化型 1,4-ベンゾキノンと還元型ヒドロキノンに対応します 。マックベシン I の合成には、エポキシドとビニルヨウ化物由来の高次シアン化銅をカップリングする必要があります。 キノンへの最終的な酸化は、硝酸セリウムアンモニウムで行われます .
科学的研究の応用
マックベシンは、特にがん研究の分野で、科学研究において重要な応用範囲を持っています。 それは、熱ショックタンパク質 90(Hsp90)の阻害剤として働き、複数の発がん性クライアントタンパク質の不安定化と分解につながり、細胞増殖の阻害とアポトーシスを引き起こします 。 マックベシンは、抗がん剤開発におけるゲルダナマイシンに代わるリードとして提案されています 。 さらに、マックベシンは、グラム陽性菌、真菌、および原虫の根絶に効果を示しています .
作用機序
マックベシンは、熱ショックタンパク質 90(Hsp90)を阻害することで効果を発揮します。 それは、Hsp90 の ATP 結合部位に高い親和性で結合し、複数の発がん性クライアントタンパク質の不安定化と分解につながります 。 この阻害は、抗腫瘍作用と細胞障害作用をもたらします .
類似化合物との比較
マックベシンは、ゲルダナマイシンなどの他のアンサマイシン系抗生物質と類似しています。 マックベシンは、ゲルダナマイシンに代わるリードとして提案されており、ゲルダナマイシンに見られる標的に対する毒性に寄与する望ましくないキノン部分を伴わずに、Hsp90 を強力に阻害します 。 他の類似化合物には、17-AAG と 17-DMAG があり、これらも Hsp90 を阻害しますが、キノン部分を有しています .
特性
分子式 |
C30H42N2O8 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC名 |
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1 |
InChIキー |
PLTGBUPHJAKFMA-AKHLCTHTSA-N |
異性体SMILES |
C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |
正規SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




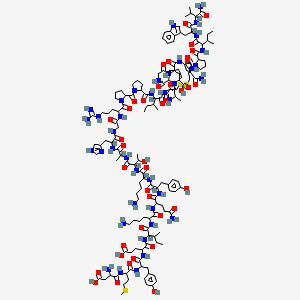
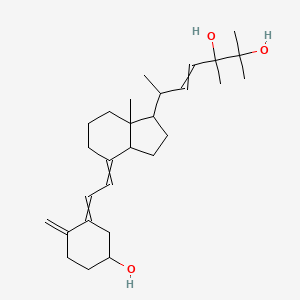
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
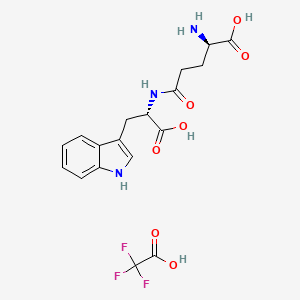
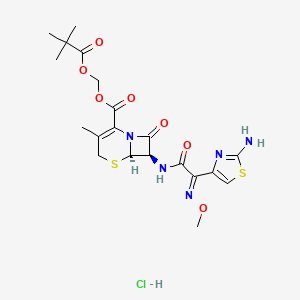
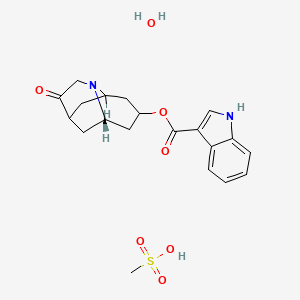
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;dihydrochloride](/img/structure/B10752587.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
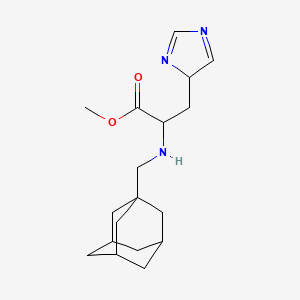
![(4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid](/img/structure/B10752603.png)
